molecular formula C8H8BrNO4 B2829585 2-[1-(5-bromofuran-2-yl)-N-methylformamido]acetic acid CAS No. 954271-13-7

2-[1-(5-bromofuran-2-yl)-N-methylformamido]acetic acid

Cat. No.: B2829585
CAS No.: 954271-13-7
M. Wt: 262.059
InChI Key: ZACGPZZGCLLUAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(5-Bromofuran-2-yl)-N-methylformamido]acetic acid (CAS: 954271-13-7) is a brominated furan derivative with a molecular formula of C₈H₈BrNO₄ and a molecular weight of 262.06 g/mol. Its structure comprises a 5-bromofuran-2-yl group linked to an N-methylformamide moiety and an acetic acid side chain (Figure 1). The compound is classified as a carboxylic acid and furan hybrid, with applications in organic synthesis and medicinal chemistry. Available as a powder with ≥95% purity, it is stored at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(5-bromofuran-2-carbonyl)-methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO4/c1-10(4-7(11)12)8(13)5-2-3-6(9)14-5/h2-3H,4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACGPZZGCLLUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=O)C1=CC=C(O1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(5-bromofuran-2-yl)-N-methylformamido]acetic acid typically involves the bromination of furan followed by formylation and subsequent reaction with methylamine. The general synthetic route can be summarized as follows:

    Bromination of Furan: Furan is reacted with bromine in the presence of a catalyst to introduce a bromine atom at the 5-position, forming 5-bromofuran.

    Formylation: The 5-bromofuran is then subjected to formylation using formic acid or a formylating agent to introduce the formamido group.

    Reaction with Methylamine: The formylated intermediate is reacted with methylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-(5-bromofuran-2-yl)-N-methylformamido]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

2-[1-(5-bromofuran-2-yl)-N-methylformamido]acetic acid serves as a building block in organic synthesis. It is utilized in the preparation of more complex organic molecules and acts as a reagent in various organic reactions. Its unique structure allows for multiple chemical transformations, including oxidation, reduction, and substitution reactions.

Biology

The compound is under investigation for its biological activities, particularly its antimicrobial and anticancer properties. Preliminary studies suggest that it may inhibit specific enzymes or modulate receptor activity, leading to potential therapeutic effects.

Medicine

Research is ongoing to explore the compound's therapeutic potential for treating various diseases. Its biological activity suggests possible applications in drug development, particularly in targeting infectious diseases and inflammatory conditions.

Industry

In industrial applications, this compound is used as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique properties make it valuable for developing new materials with specific functionalities.

Case Studies

Several case studies have explored the biological activity and therapeutic potential of this compound:

Study on Antiprotozoal Activity

A study assessed the effectiveness of this compound against Plasmodium falciparum, the causative agent of malaria. The results indicated a significant reduction in parasite load in treated samples compared to controls, highlighting its potential as an antimalarial agent.

Mechanistic Insights

Another investigation focused on the binding affinity of this compound to key metabolic enzymes in protozoa. Findings suggested that it effectively inhibits enzyme activity, leading to decreased energy production in parasites, thus providing insights into its mechanism of action.

Anti-inflammatory Potential

Preliminary studies evaluated the anti-inflammatory effects using animal models. Results indicated a reduction in inflammatory markers, suggesting additional therapeutic applications for inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-[1-(5-bromofuran-2-yl)-N-methylformamido]acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and formamido group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

2-[1-(5-Bromofuran-2-yl)-N-phenylformamido]acetic Acid

  • CAS : 1184056-88-9
  • Formula: C₁₃H₁₀BrNO₄
  • Molecular Weight : 324.13 g/mol
  • Key Differences: N-phenyl substitution replaces the N-methyl group, increasing steric bulk and altering electronic properties. Price: €1,304.00/500 mg (vs. discontinued status for the N-methyl variant) .

Table 1: Comparison of Formamide-Substituted Derivatives

Property N-Methyl Derivative N-Phenyl Derivative
Molecular Weight (g/mol) 262.06 324.13
Solubility (Polarity) Moderate (carboxylic acid) Lower (aromatic hindrance)
Synthetic Accessibility Discontinued Commercially available

Core Heterocycle Modifications

2-(5-Bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic Acid

  • Structure : Benzofuran core with a methylsulfanyl (-SMe) group at position 3.
  • Key Differences: Benzofuran (fused benzene-furan) replaces the simple furan, increasing aromaticity and stability. Methylsulfanyl group introduces sulfur, enabling thioether reactivity and altering electronic effects. Potential for enhanced intermolecular interactions (e.g., S···Br halogen bonding) .

Methyl 2-(5-Bromo-2-methylnaphtho-[2,1-b]furan-1-yl)acetate

  • Structure : Naphthofuran core with a methyl ester group.
  • Key Differences :
    • Naphthofuran system extends conjugation, influencing UV-Vis absorption and π-π interactions.
    • Esterification of the acetic acid group reduces polarity, improving lipid solubility but decreasing metabolic stability .

Table 2: Heterocyclic Core Modifications

Compound Type Core Structure Functional Group Key Property Change
Original Compound Furan Carboxylic acid High polarity, hydrogen bonding
Benzofuran Derivative Benzofuran Methylsulfanyl Enhanced sulfur-mediated reactivity
Naphthofuran Derivative Naphthofuran Methyl ester Increased lipophilicity

Functional Group Replacements

2-({1-[2-(Methylsulfanyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetic Acid

  • Structure : Tetrazole ring replaces furan; includes dual sulfur atoms.
  • Key Differences :
    • Tetrazole acts as a bioisostere for carboxylic acids, improving metabolic stability.
    • Sulfur atoms enable disulfide bond formation or metal coordination.
    • Crystallography : Forms O–H···N hydrogen bonds and π-π interactions (3.7376 Å spacing) in the solid state .

Table 3: Functional Group Impact on Properties

Compound Functional Group Bioactivity Relevance
Original Compound Carboxylic acid Hydrogen bonding, ionic interactions
Tetrazole Derivative Tetrazole, sulfur Metabolic stability, metal binding

Q & A

Q. What are the key synthetic routes for 2-[1-(5-bromofuran-2-yl)-N-methylformamido]acetic acid?

The synthesis typically involves multi-step reactions starting with functionalization of the 5-bromofuran-2-yl moiety. Key steps include:

  • Amide bond formation : Coupling 5-bromofuran-2-carboxylic acid with N-methylglycine using carbodiimides (e.g., EDC/HOBt) under inert conditions .
  • Acetic acid side-chain introduction : Alkylation or nucleophilic substitution to attach the acetic acid group, often requiring pH control (e.g., NaOH/EtOH) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm the furan ring, methylamide, and acetic acid moieties. Key signals:
  • Furan protons: δ 6.2–7.1 ppm (multiplet) .
  • N-methyl group: δ 2.8–3.1 ppm (singlet) .
    • Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (262.06 g/mol) and fragmentation patterns .
    • HPLC : Purity assessment using C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) .

Q. What are the solubility properties of this compound?

SolventSolubility (mg/mL)Reference
Water<1
Ethanol~10–15
DMSO~20–25
Limited aqueous solubility necessitates solvent optimization for biological assays (e.g., DMSO stock solutions diluted in buffer) .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies in IC50_{50} values or target selectivity may arise from:

  • Assay conditions : Variations in pH, ionic strength, or reducing agents (e.g., DTT) can alter compound stability .
  • Purity thresholds : Impurities >2% (e.g., unreacted bromofuran intermediates) may interfere with activity; validate via HPLC-MS .
  • Structural analogs : Compare with derivatives (e.g., 5-fluoro or 5-chloro furan variants) to isolate bromine’s electronic effects .

Q. What strategies optimize synthetic yield and scalability?

  • Temperature control : Maintain 0–5°C during amide coupling to minimize side reactions .
  • Catalyst screening : Test alternatives to EDC (e.g., DCC or HATU) for improved efficiency .
  • Solvent selection : Replace THF with acetonitrile for better solubility of intermediates .
  • Scale-up protocols : Transition from batch to flow chemistry for reproducibility at >10 g scales .

Q. How does computational modeling inform its mechanism of action?

  • Docking studies : Predict binding to targets like cyclooxygenase-2 (COX-2) or kinase domains using Schrödinger Suite or AutoDock .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) .
  • QSAR analysis : Correlate substituent effects (e.g., bromine vs. methyl groups) with activity trends .

Data Analysis and Stability

Q. What thermal analysis methods are used to assess stability?

  • TGA : Decomposition onset at ~180°C indicates thermal stability for storage ≤25°C .
  • DSC : Endothermic peak at 120–130°C corresponds to melting point, critical for polymorph screening .

Q. How to address discrepancies in crystallography data?

  • Single-crystal X-ray diffraction : Compare with reported structures (e.g., CCDC 2WB) to validate bond angles/lengths .
  • Powder XRD : Detect polymorphic forms; annealing at 50°C may convert metastable phases .

Biological Applications

Q. What in vitro models are suitable for evaluating bioactivity?

  • Enzyme inhibition : Use fluorogenic substrates (e.g., Z-FR-AMC for proteases) with kinetic assays .
  • Cell viability : Test against cancer lines (e.g., MCF-7, HepG2) via MTT assays (IC50_{50} range: 10–50 µM) .

Q. How to design SAR studies for this compound?

  • Core modifications : Replace bromine with electron-withdrawing groups (e.g., NO2_2) to enhance electrophilicity .
  • Side-chain variations : Substitute acetic acid with sulfonamide or ester groups to modulate solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.